molecular formula C6H7ClN2O4S B2826766 methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1122567-32-1

methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2826766
CAS RN: 1122567-32-1
M. Wt: 238.64
InChI Key: VPCXPKBLPDHQFZ-UHFFFAOYSA-N
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Description

Methyl chlorosulfonyl compounds are generally colorless to light-yellow liquids . They are used in various chemical reactions due to their reactivity .


Synthesis Analysis

While specific synthesis methods for “methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate” are not available, similar compounds are often synthesized through diazotization reactions . These reactions can be tricky due to potential hazards associated with the strongly exothermic nature and thermal instability of the diazonium intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds, like methyl 3-(chlorosulfonyl)propanoate, is represented as 1S/C4H7ClO4S/c1-9-4 (6)2-3-10 (5,7)8/h2-3H2,1H3 .


Chemical Reactions Analysis

Methyl chlorosulfonyl compounds are often used in chemical synthesis due to their reactivity . They can participate in various reactions, including those involving diazotization .


Physical And Chemical Properties Analysis

Methyl 3-(chlorosulfonyl)propanoate, a similar compound, has a molecular weight of 186.62, and it appears as a colorless to light-yellow liquid . .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel synthetic routes for comenic acid derivatives incorporating isoxazole and isothiazole moieties have been developed, showing potential for antitumor applications when used in combination with Temobel, indicating a synergistic effect in chemotherapy for brain tumors (Kletskov et al., 2018).
  • Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has revealed their potential as nonlinear optical (NLO) materials, suggesting the versatility of pyrazole derivatives in materials science (Chandrakantha et al., 2013).
  • Studies on chlorocarbonyl and chlorosulfonyl isocyanate reactions with aminopyrazoles have led to the novel synthesis of pyrazolo[1,5-a]-1,3,5-triazines and barbiturates, expanding the chemical repertoire of pyrazole-based compounds (Elgemeie et al., 2001).

Biological and Material Applications

  • Experimental and computational studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have contributed to the understanding of its structural, spectral properties and theoretical investigations, underscoring the importance of pyrazole derivatives in pharmaceutical sciences (Viveka et al., 2016).
  • Corrosion inhibition studies on steel using pyrazole derivatives have demonstrated their effectiveness in protecting against corrosion in hydrochloric acid environments, indicating their utility in industrial applications (Herrag et al., 2007).

Safety and Hazards

Methyl chlorosulfonyl compounds can cause severe skin burns and eye damage . They are also harmful if swallowed or in contact with skin . Therefore, appropriate safety measures should be taken when handling these compounds .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-4(6(10)13-2)3-5(8-9)14(7,11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCXPKBLPDHQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

CAS RN

1122567-32-1
Record name methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
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